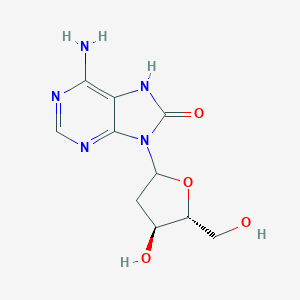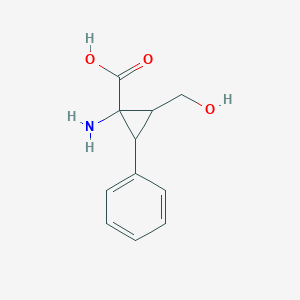
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid (ACPC) is a cyclic amino acid with a cyclopropane ring structure. It is a non-proteinogenic amino acid that has been used in scientific research for its unique properties. ACPC has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid is not fully understood. However, it has been found to modulate the activity of the neurotransmitter glutamate. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been found to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemische Und Physiologische Effekte
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has also been found to have low toxicity, making it a safe compound to work with. However, 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has some limitations as well. It has poor water solubility, which can make it difficult to work with in aqueous solutions. Additionally, 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid. One area of research is the development of new synthesis methods to improve the yield and purity of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid. Another area of research is the development of new therapeutic applications for 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid and its effects on the brain and nervous system.
Synthesemethoden
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid can be synthesized through a variety of methods. One common method involves the reaction of cyclopropane carboxylic acid with formaldehyde and ammonia. Another method involves the reaction of phenylcyclopropane with formaldehyde and ammonia. Both methods result in the formation of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been studied for its ability to treat various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of addiction and depression.
Eigenschaften
CAS-Nummer |
146400-26-2 |
|---|---|
Produktname |
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)8(6-13)9(11)7-4-2-1-3-5-7/h1-5,8-9,13H,6,12H2,(H,14,15) |
InChI-Schlüssel |
VWAVIJVMDVMTKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C2(C(=O)O)N)CO |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C2(C(=O)O)N)CO |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-3-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
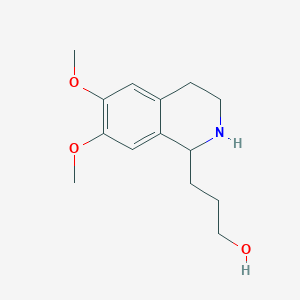
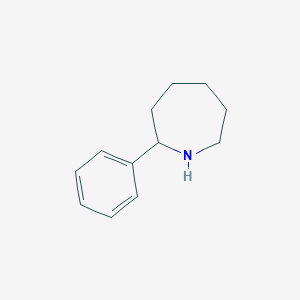

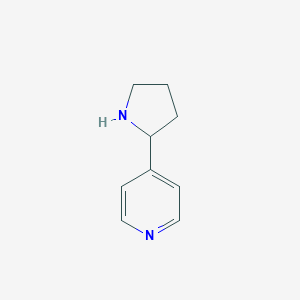
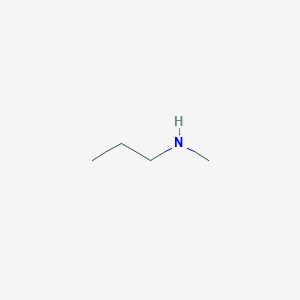
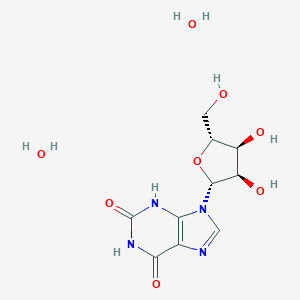
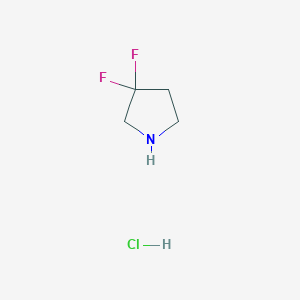
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
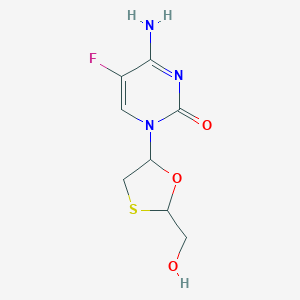
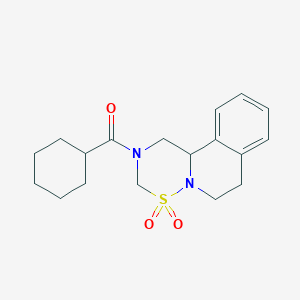
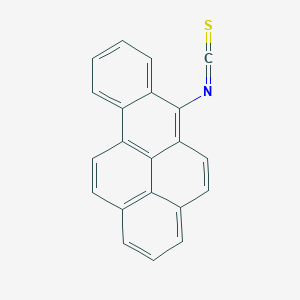
![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
